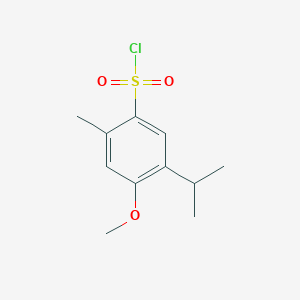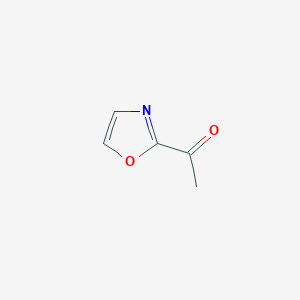
5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride is a chemical compound with the CAS Number: 889939-83-7 . Its molecular weight is 262.76 . The IUPAC name for this compound is 5-isopropyl-4-methoxy-2-methylbenzenesulfonyl chloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15ClO3S/c1-7(2)9-6-11(16(12,13)14)8(3)5-10(9)15-4/h5-7H,1-4H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound is stored at refrigerated temperatures .Wissenschaftliche Forschungsanwendungen
Structural and Molecular Analysis
- Synthesis and Structural Characterization : New structural isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride have been synthesized and characterized using X-ray crystal diffraction. These compounds have been structurally analyzed to understand their molecular and electronic structures, which is critical for understanding their potential applications in scientific research (Rublova et al., 2017).
Chemical Kinetics and Mechanisms
- Solvolysis and Reaction Kinetics : Studies on the solvolysis of various benzenesulfonyl chlorides, including 4-X-benzenesulfonyl chlorides (where X = MeO, Me, Br, NO2), have provided insights into their reaction kinetics and thermodynamic parameters. This research contributes to a deeper understanding of the reaction mechanisms of these compounds (Robertson & Rossal, 1971).
Organic Synthesis and Transformations
- Rearrangement Reactions : The treatment of certain compounds with benzenesulfonyl chloride in an alkaline medium has been shown to result in high yields of carboxylic and pyrrole-4-carboxylic acids due to Beckmann rearrangement. These findings are significant for the synthesis of new organic compounds and understanding their structural transformations (Stankyavichus et al., 2013).
Photochemical Studies
- Photoreactive Properties : Research into the photochemical decomposition of related compounds, such as sulfamethoxazole, can provide insights into the photoreactivity of 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride. Understanding these photochemical pathways is essential for applications in photochemistry and materials science (Zhou & Moore, 1994).
Applications in Nonlinear Optics
- Nonlinear Optical Materials : The synthesis of ionic compounds involving benzenesulfonates, and their crystal structure analysis, suggest potential applications in the field of nonlinear optics. These studies can guide the development of materials with specific optical properties (Anwar et al., 2000).
Wirkmechanismus
Mode of Action
The mode of action of 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride is likely through electrophilic aromatic substitution . The sulfonyl chloride group is an excellent leaving group, which makes the compound highly reactive. When it encounters a nucleophile, such as an amine or alcohol, it can undergo a substitution reaction, leading to the formation of a new bond.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity suggests that it could be sensitive to pH, as the presence of protons can catalyze its reactions with nucleophiles. Additionally, the compound’s stability could be affected by temperature and the presence of other reactive species .
Biochemische Analyse
Biochemical Properties
5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with various biomolecules through sulfonylation, a process where the sulfonyl chloride group reacts with nucleophilic sites on proteins and enzymes . This interaction can lead to the inhibition or activation of enzyme activity, depending on the specific enzyme and the site of modification . For example, it can react with serine residues in enzymes, leading to the formation of sulfonylated serine, which can alter the enzyme’s activity .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and the concentration of the compound. It can influence cell signaling pathways by modifying key signaling proteins, leading to changes in gene expression and cellular metabolism . For instance, the sulfonylation of signaling proteins can inhibit or activate specific pathways, thereby affecting cell proliferation, differentiation, and apoptosis . Additionally, this compound can alter the cellular redox state by modifying antioxidant enzymes, impacting cellular responses to oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The sulfonyl chloride group reacts with nucleophilic sites, such as hydroxyl, amino, and thiol groups, forming stable sulfonylated products . This covalent modification can lead to enzyme inhibition or activation, depending on the specific enzyme and the site of modification . For example, the sulfonylation of serine residues in serine proteases can inhibit their catalytic activity, while modification of cysteine residues in other enzymes can lead to activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable when stored under refrigerated conditions, but it can degrade over time when exposed to light and moisture . Long-term exposure to this compound in in vitro studies has shown that it can lead to sustained inhibition of enzyme activity and prolonged changes in cellular function . In in vivo studies, the compound’s effects can persist for extended periods, depending on the dosage and the specific biological system .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can selectively modify specific enzymes and proteins, leading to targeted biochemical and cellular effects . At high doses, it can cause toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a significant biological response . Toxicity studies have shown that high doses can lead to adverse effects, such as liver and kidney damage .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further modify other biomolecules . These metabolic reactions can alter the flux of metabolites and impact overall cellular metabolism . Additionally, the compound can affect the levels of specific metabolites by inhibiting or activating key metabolic enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, it can bind to specific proteins, leading to its localization in particular cellular compartments . The distribution of the compound within tissues can vary, with higher concentrations observed in organs involved in detoxification, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications . The compound can be directed to specific organelles, such as the endoplasmic reticulum or mitochondria, through interactions with targeting peptides . Additionally, post-translational modifications, such as phosphorylation, can affect the compound’s localization and activity within the cell . The specific localization of the compound can impact its function and the overall cellular response to its presence .
Eigenschaften
IUPAC Name |
4-methoxy-2-methyl-5-propan-2-ylbenzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO3S/c1-7(2)9-6-11(16(12,13)14)8(3)5-10(9)15-4/h5-7H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDRZYFYDMMUJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)Cl)C(C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40602547 |
Source


|
| Record name | 4-Methoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889939-83-7 |
Source


|
| Record name | 4-Methoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole](/img/structure/B1319406.png)
![4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1319419.png)



![Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1319432.png)



![6-Ethoxyimidazo[1,2-b]pyridazine](/img/structure/B1319444.png)


